![molecular formula C16H21FN2O3 B7681774 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea](/img/structure/B7681774.png)
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzoxepin family and has a unique chemical structure that makes it an attractive target for researchers.
Wirkmechanismus
The mechanism of action of 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including the serotonin and dopamine systems. In cancer cells, this compound has been shown to inhibit the activity of several key enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea have been studied in several in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the growth of cancer cells and modulate the activity of several neurotransmitter systems in the brain. In vivo studies have shown that this compound can reduce depressive and anxiety-like behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea in lab experiments include its unique chemical structure, which makes it an attractive target for drug discovery, and its potential applications in several areas of scientific research. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For research on 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea include further studies to elucidate its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other areas of scientific research, such as immunology and infectious diseases. Additionally, further studies are needed to assess the safety and efficacy of this compound in clinical trials.
Synthesemethoden
The synthesis of 1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the synthesis of the benzoxepin ring system, which is achieved by cyclization of a substituted phenol with an aldehyde. The resulting intermediate is then subjected to a series of chemical transformations, including reduction, protection, and deprotection, to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea has been studied for its potential applications in several areas of scientific research, including neuroscience, cancer biology, and drug discovery. In neuroscience, this compound has been shown to have potential as a therapeutic agent for the treatment of depression and anxiety disorders. In cancer biology, this compound has been studied for its potential as a chemotherapeutic agent, as it has been shown to inhibit the growth of several types of cancer cells.
Eigenschaften
IUPAC Name |
1-(7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c17-11-5-6-15-13(9-11)14(4-2-8-22-15)19-16(20)18-10-12-3-1-7-21-12/h5-6,9,12,14H,1-4,7-8,10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKPFBLDDSGTII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CCCOC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-(oxolan-2-ylmethyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.